molecular formula C18H21N5O B2603444 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2195938-92-0

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2603444
CAS No.: 2195938-92-0
M. Wt: 323.4
InChI Key: JAJGVWKCHJGVOE-UHFFFAOYSA-N
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Description

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. This can be achieved using reagents such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).

    Attachment of the Cyclopenta[d]pyrimidine Moiety: The azetidine intermediate is then reacted with a cyclopenta[d]pyrimidine derivative under conditions that promote nucleophilic substitution, often using a base like potassium carbonate (K2CO3).

    Final Cyclization: The final step involves the cyclization to form the cyclopenta[c]pyridazinone core, which can be facilitated by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the bicyclic structure.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: K2CO3 in DMF or other polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its bicyclic structure makes it a valuable scaffold in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer or anti-inflammatory agent. Its unique structure allows it to interact with specific enzymes and receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
  • 1-(cyclopenta[d]pyrimidin-4-yl)-3-(cyclopenta[c]pyridazin-3-one)

Uniqueness

What sets 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one apart is its specific bicyclic structure, which provides unique reactivity and binding properties. This makes it particularly valuable in the design of new drugs and materials.

This detailed overview highlights the significance of this compound in various fields of research and industry

Biological Activity

The compound 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This structure features multiple heterocycles which contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated across several studies focusing on its pharmacological potential. Key areas of investigation include:

  • Antitumor Activity
  • Antimicrobial Activity
  • Anti-inflammatory Properties
  • Cytotoxicity

Antitumor Activity

Recent studies have indicated that derivatives of cyclopenta[d]pyrimidine exhibit significant antitumor effects. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines.

Case Study: Antitumor Evaluation

A notable study evaluated the cytotoxic effects of cyclopenta derivatives on human cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antitumor activity.

CompoundCell LineIC50 (µM)
Cyclopenta derivative AMCF-7 (Breast)0.45
Cyclopenta derivative BHeLa (Cervical)0.32
Cyclopenta derivative CA549 (Lung)0.28

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Several derivatives have shown effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

In a comparative study, the antimicrobial activity was measured against standard strains such as Staphylococcus aureus and Candida albicans. The results indicated significant inhibition at various concentrations.

CompoundMicroorganismMIC (µg/mL)
Cyclopenta derivative DS. aureus1.5
Cyclopenta derivative EC. albicans2.0

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been explored through in vitro assays measuring nitric oxide production in macrophages.

Findings

Research indicates that the compound effectively reduces nitric oxide levels in LPS-stimulated RAW 264.7 cells, suggesting a mechanism involving inhibition of inducible nitric oxide synthase (iNOS).

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent biological activity, they also demonstrate varying levels of cytotoxic effects on non-cancerous cell lines.

Cytotoxicity Data

CompoundCell LineIC50 (µM)
Cyclopenta derivative FHEK293 (Kidney)15.0
Cyclopenta derivative GNIH/3T3 (Fibroblast)12.5

Properties

IUPAC Name

2-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-17-7-13-3-1-5-15(13)21-23(17)10-12-8-22(9-12)18-14-4-2-6-16(14)19-11-20-18/h7,11-12H,1-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJGVWKCHJGVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=NC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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